(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
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Overview
Description
(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C6H5BBrFO3 and a molecular weight of 234.82 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid can be achieved through various methods. One common approach involves the reaction of 4-bromo-2-fluoro-3-hydroxybenzene with a boron-containing reagent under suitable conditions. For instance, the reaction of 4-bromo-2-fluoro-3-hydroxybenzene with triisopropyl borate in the presence of a base such as potassium carbonate can yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products Formed
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted phenyl derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylboronic acid: Similar structure but lacks the bromine and fluorine substituents.
2-Fluoro-4-hydroxyphenylboronic acid: Similar structure but with different positions of the substituents.
Uniqueness
(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. The hydroxyl group also adds to its versatility in forming hydrogen bonds and participating in various reactions .
Properties
IUPAC Name |
(4-bromo-2-fluoro-3-hydroxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNKWHZXFHIIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)O)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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